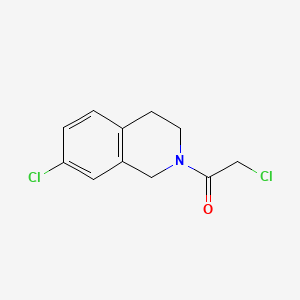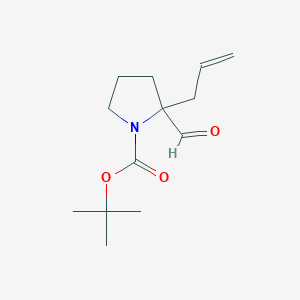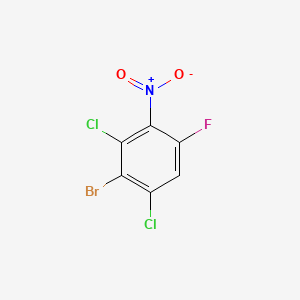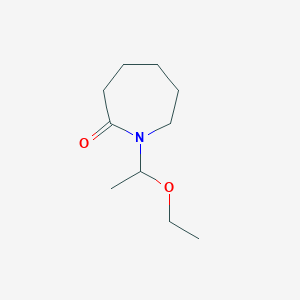![molecular formula C10H16O3 B15298593 Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique oxabicyclo structureThe bicyclo[2.2.2]octane framework is a privileged structure found in many natural products and bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through several methods. One notable method involves the enantioselective synthesis under metal-free conditions. This process utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity . The reaction typically involves the cycloaddition of cyclohexenones with electron-deficient alkenes, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The development of cost-effective and environmentally friendly methods is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Wirkmechanismus
The mechanism of action of methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-azabicyclo[2.2.2]octane-4-carboxylate: This compound features a similar bicyclic structure but with a nitrogen atom instead of an oxygen atom.
1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde: This compound has a similar core structure but with an aldehyde functional group instead of a carboxylate.
Uniqueness
Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific combination of functional groups and its potential for high enantioselectivity in synthesis. Its structure provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9-3-5-10(6-4-9,7-13-9)8(11)12-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
RPMMYGSQYPSZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(CO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



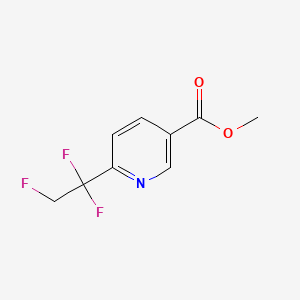
![5-Chloro-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine](/img/structure/B15298546.png)
![N-[3-(bromomethyl)-3-(2-methoxyethoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298549.png)
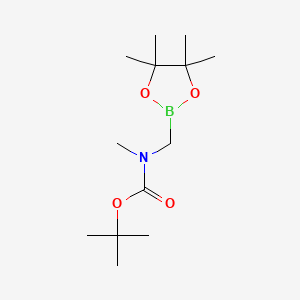
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)

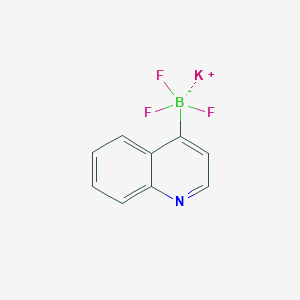
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
